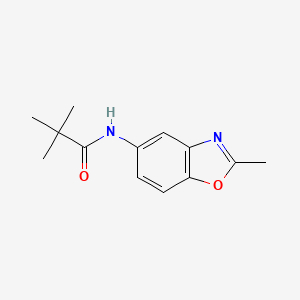
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, also known as DM-BP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DM-BP is a benzoxazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide is not fully understood, but it has been suggested that it may act as a histone deacetylase inhibitor and a tubulin polymerization inhibitor. Histone deacetylase inhibitors have been shown to have anticancer and neuroprotective effects, while tubulin polymerization inhibitors have been shown to have anticancer effects.
Biochemical and physiological effects:
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, including antiproliferative and proapoptotic effects in cancer cells, neuroprotective effects in neuronal cells, and anti-inflammatory effects in macrophages. 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed and is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide also has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, the exploration of its potential as a drug candidate for various diseases, and the synthesis of novel materials based on 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide. Additionally, further studies are needed to evaluate the toxicity and safety of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide in vivo.
Méthodes De Synthèse
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through various methods, including the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-methyl-1,3-benzoxazole-5-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as potassium carbonate. The yield and purity of 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide can be improved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been studied for its potential as a drug candidate for various diseases, including cancer and Alzheimer's disease. In materials science, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-14-10-7-9(5-6-11(10)17-8)15-12(16)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNYEBIZWJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)





![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)